

An In-depth Technical Guide to the Spectroscopic Data of Butyl Cyclopropanesulfonate

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Compound of Interest

Compound Name: *Butyl cyclopropanesulfonate*

Cat. No.: B028796

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for **Butyl cyclopropanesulfonate** (CAS No. 83635-12-5). Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and known spectroscopic values for its constituent functional groups. This guide also outlines standard experimental protocols for obtaining such data and is intended to serve as a valuable resource for researchers working with or synthesizing this compound.

Introduction

Butyl cyclopropanesulfonate is an organic compound with the chemical formula $C_7H_{14}O_3S$. It features a cyclopropyl ring attached to a sulfonyl group, which is in turn ester-linked to a butyl chain. This structure suggests its potential utility as a reactive intermediate in organic synthesis, particularly in reactions where the cyclopropanesulfonyl group can act as a leaving group or the butyl chain can be modified. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting. This guide provides an in-depth prediction of its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Butyl cyclopropanesulfonate**. These predictions are derived from established chemical shift and absorption frequency ranges for the cyclopropyl, n-butyl, and sulfonate ester functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-a	0.94	Triplet (t)	7.4	3H
H-b	1.45	Sextet	7.5	2H
H-c	1.75	Quintet	7.6	2H
H-d	4.20	Triplet (t)	6.6	2H
H-e	2.50	Multiplet (m)	-	1H
H-f	1.05	Multiplet (m)	-	2H
H-g	0.95	Multiplet (m)	-	2H

Structure for ^1H NMR Assignments:

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	13.6
C-2	18.8
C-3	31.2
C-4	70.0
C-5	33.0
C-6, C-7	7.5

Structure for ^{13}C NMR Assignments:

2.2. Infrared (IR) Spectroscopy

Predicted Absorption Range (cm^{-1})	Vibration Type	Functional Group
3080 - 3000	C-H Stretch	Cyclopropyl
2960 - 2850	C-H Stretch	Butyl (alkyl)
1370 - 1350	Asymmetric S=O Stretch	Sulfonate
1180 - 1160	Symmetric S=O Stretch	Sulfonate
1000 - 950	S-O-C Stretch	Sulfonate Ester
1465	C-H Bend	Butyl (alkyl)

2.3. Mass Spectrometry (MS)

m/z	Predicted Identity	Notes
178	$[M]^+$	Molecular ion (low abundance expected)
123	$[M - C_4H_9]^+$	Loss of the butyl radical
122	$[M - C_4H_{10}]^+$	Loss of butane
105	$[C_3H_5SO_2]^+$	Cyclopropanesulfonyl cation
57	$[C_4H_9]^+$	Butyl cation (base peak potential)
41	$[C_3H_5]^+$	Cyclopropyl cation or allyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample such as **Butyl cyclopropanesulfonate**.

3.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Butyl cyclopropanesulfonate** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Set the spectral width to cover a range of -1 to 10 ppm.
 - Use a 30-degree pulse width.
 - Set the relaxation delay to 1.0 seconds.
 - Acquire 16 scans.

- Process the data with an exponential line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
 - Process the data with an exponential line broadening of 1.0 Hz.

3.2. IR Spectroscopy

- Sample Preparation: Place a small drop of neat **Butyl cyclopropanesulfonate** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Mount the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16 scans to improve the signal-to-noise ratio.
 - The final spectrum should be presented in terms of transmittance or absorbance.

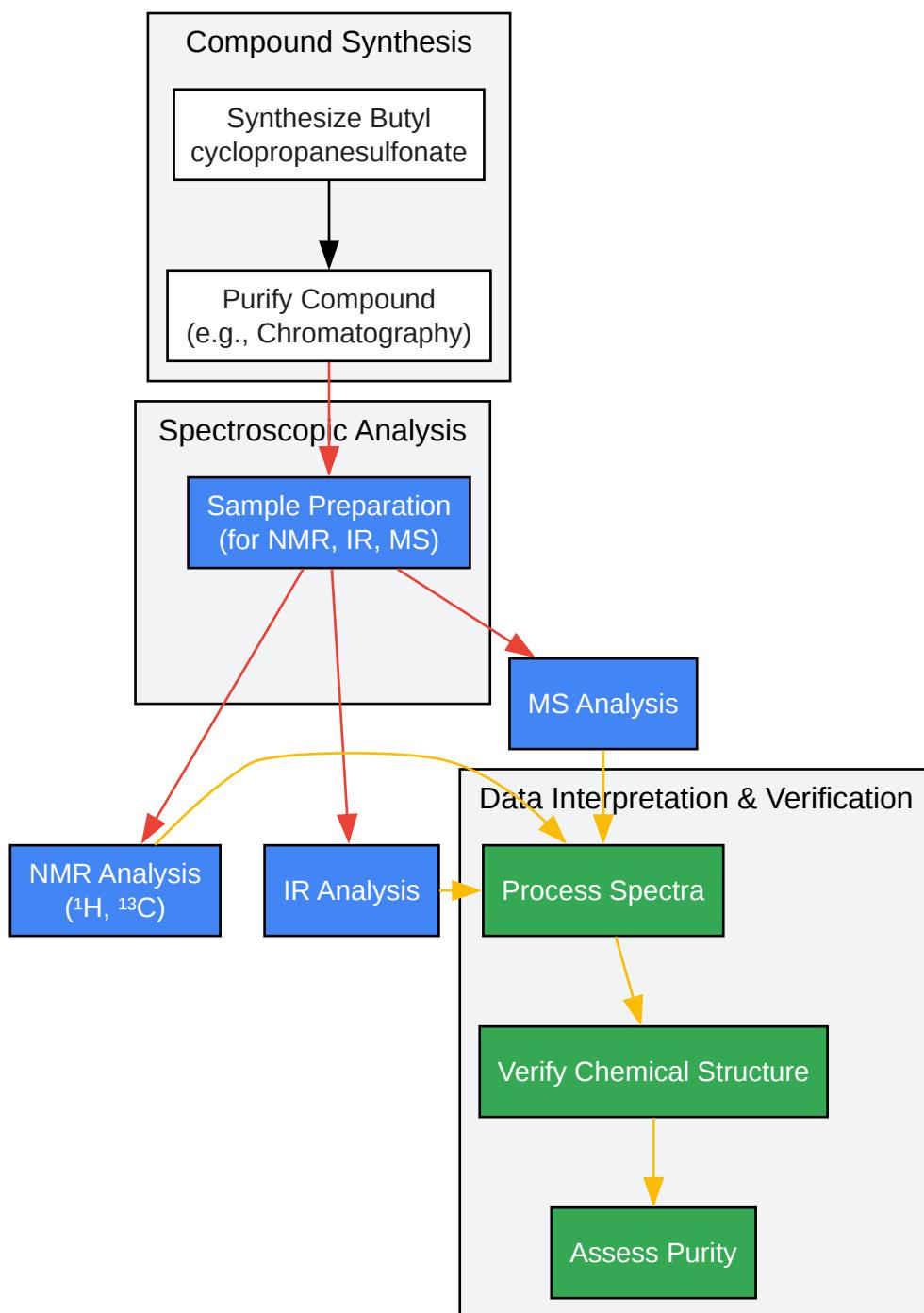
3.3. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Butyl cyclopropanesulfonate** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.
- GC-MS Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC.
 - Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound.
 - The mass spectrometer should be set to scan a mass range of m/z 35 to 300.
 - The EI source should be operated at a standard ionization energy of 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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